2-[(2-Chlorophenyl)methyl]piperidine
CAS No.: 383128-77-6
Cat. No.: VC4432880
Molecular Formula: C12H16ClN
Molecular Weight: 209.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383128-77-6 |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 209.72 |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C12H16ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 |
| Standard InChI Key | UZBIBEMENMIFQP-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(2-Chlorophenyl)methyl]piperidine consists of a six-membered piperidine ring with a 2-chlorobenzyl group attached to the second carbon (Figure 1). The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Molecular Formula: C₁₂H₁₆ClN
Molecular Weight: 209.71 g/mol
IUPAC Name: 2-[(2-Chlorophenyl)methyl]piperidine
SMILES Notation: C1CCNC(C1)CC2=CC=CC=C2Cl
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 1 (piperidine N) |
| Polar Surface Area | 12.4 Ų |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-[(2-Chlorophenyl)methyl]piperidine can be achieved via reductive amination or nucleophilic alkylation:
Reductive Amination
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Reactants: 2-Chlorobenzaldehyde and piperidine.
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Conditions: Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 .
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Mechanism: Imine formation followed by reduction to the secondary amine.
Alkylation of Piperidine
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Reactants: 2-(Chloromethyl)chlorobenzene and piperidine.
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Conditions: K₂CO₃ in DMF, 80°C, 12 hours.
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Mechanism: SN2 displacement of chloride by piperidine.
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Yield: ~68% (extrapolated from benzyl-piperidine syntheses).
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity | Requires acidic conditions |
| Alkylation | Simple setup | Lower regioselectivity |
| Compound | E. coli MIC (µM) | S. aureus MIC (µM) |
|---|---|---|
| 2-Benzylpiperidine | 45 | 32 |
| 2-(4-Chlorobenzyl)piperidine | 28 | 21 |
| Predicted for Target | 20–30 | 15–25 |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Chlorine Position: Ortho-substitution (as in the target compound) increases steric bulk, potentially reducing metabolic clearance compared to para-substituted analogs .
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Piperidine vs. Pyridine: Piperidine’s saturated ring enhances conformational flexibility, improving binding to globular proteins.
Table 4: Key Comparisons
| Parameter | 2-[(2-Cl-Ph)Me]Piperidine | 4-[(4-Cl-Ph)Me]Piperidine |
|---|---|---|
| LogP | 3.2 | 3.0 |
| Metabolic Stability (t₁/₂) | 2.1 h (rat liver microsomes) | 3.8 h |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotics: Structural similarity to σ-1 receptor ligands.
Material Science Applications
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